Product packaging for Oxo Sotalol Hydrochloride(Cat. No.:CAS No. 5576-49-8)

Oxo Sotalol Hydrochloride

Cat. No.: B587880
CAS No.: 5576-49-8
M. Wt: 306.805
InChI Key: PGJCHLFPMKTGCD-UHFFFAOYSA-N
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Description

Nomenclature and Structural Relationship to Parent Compounds (e.g., Sotalol)

The nomenclature of Oxo Sotalol (B1662669) Hydrochloride reflects its chemical structure and its relationship to its parent compound, Sotalol. Its systematic IUPAC name is N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride. smolecule.comlgcstandards.com In pharmaceutical and research contexts, it is commonly referred to by several synonyms, including Sotalol Related Compound A, Sotalol Impurity B, and 4'-[(Isopropylamino)acetyl]methanesulfonanilide Hydrochloride. fda.govsmolecule.comchemicalbook.com

Table 1: Nomenclature of Oxo Sotalol Hydrochloride

Identifier Type Identifier
IUPAC Name N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride smolecule.comlgcstandards.com
CAS Number 5576-49-8 smolecule.com
Molecular Formula C₁₂H₁₉ClN₂O₃S smolecule.com
Molecular Weight 306.81 g/mol nih.gov

Structurally, Oxo Sotalol is an oxidized derivative of Sotalol. The primary difference between the two molecules lies in the side chain attached to the phenyl ring. In Sotalol, this side chain is a 1-hydroxy-2-(isopropylamino)ethyl group. chemsrc.com In Oxo Sotalol, the secondary alcohol (hydroxyl group) is replaced by a ketone (oxo group). fda.govsigmaaldrich.com This seemingly minor change from a hydroxyl (-OH) to a carbonyl (=O) group results in a distinct chemical entity with different physical and chemical properties. This compound is the hydrochloride salt form of this oxidized base. nih.gov

Table 2: Structural Comparison of Sotalol and Oxo Sotalol

Feature Sotalol Oxo Sotalol
Chemical Structure
Functional Group Secondary Alcohol (-CH(OH)-) chemsrc.com Ketone (-C(=O)-) fda.govsigmaaldrich.com
IUPAC Name (Base) N-{4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl}methanesulfonamide wikipedia.org N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide sigmaaldrich.com
Molecular Formula (Base) C₁₂H₂₀N₂O₃S chemsrc.com C₁₂H₁₈N₂O₃S pharmaffiliates.com

| Molecular Weight (Base) | 272.37 g/mol chemsrc.com | 270.35 g/mol pharmaffiliates.com |

Historical Overview of Research on the Compound and Analogues

The research history of this compound is intrinsically tied to the development and commercialization of its parent drug, Sotalol. Sotalol was first developed in the 1960s and received FDA approval in 1992 for the treatment of cardiac arrhythmias. mdpi.comchemicalbook.in As with any pharmaceutical product, the manufacturing process and stability of the final drug substance are of critical importance. This necessitates a thorough understanding and control of any impurities that may arise during synthesis or degradation. mdpi.com

Research into substances related to Sotalol became a focus of analytical chemistry within the pharmaceutical industry. Early research efforts were directed at developing methods to separate and identify these impurities to ensure the purity and safety of Sotalol. mdpi.comresearchgate.net Oxo Sotalol was identified as one of these process-related or degradation-related impurities. mdpi.com

The historical timeline for Oxo Sotalol is not one of a compound developed for therapeutic purposes, but rather one of discovery through analytical characterization. Key developments include:

Development of Sotalol: First produced in 1966, leading to subsequent research on its purity. mdpi.com

Identification of Impurities: Analytical methods, particularly high-performance liquid chromatography (HPLC), were established to separate known impurities, which were designated as sotalol-related compounds A, B, and C. mdpi.comresearchgate.net Oxo Sotalol is identified as one of these compounds.

Synthesis for Reference: To accurately quantify these impurities in batches of the main drug, pure reference standards of the impurities themselves were required. This led to the targeted synthesis of compounds like this compound for use in quality control laboratories. smolecule.comnbinno.com

Pharmacopeial Recognition: The compound became recognized as a specified impurity in pharmacopeias (e.g., as Sotalol Related Compound A by the USP), solidifying its role as a key analytical standard. wikipedia.orgpharmaffiliates.com

While research on Sotalol analogues has explored the differential effects of its stereoisomers (d- and l-sotalol) on cardiac ion channels, similar in-depth pharmacological investigation into its impurities like Oxo Sotalol has not been a major focus. nih.gov The primary body of research remains in the domain of analytical chemistry.

Contemporary Academic Relevance and Research Gaps

The contemporary relevance of this compound in academic and industrial research is almost exclusively as a certified reference material. synzeal.comsigmaaldrich.comcmscientifica.com.br Its availability from chemical suppliers is intended for use in pharmaceutical research and quality control, specifically for the validation of analytical methods and for impurity profiling of Sotalol. synzeal.compharmaffiliates.com Deuterated versions of Oxo Sotalol are also synthesized, which serve as internal standards in advanced analytical techniques like mass spectrometry for precise quantification. pharmaffiliates.comclearsynth.com

A recent study from 2024 underscores the ongoing importance of this area, highlighting the development of new HPLC and LC-MS/MS methods to better characterize and quantify related substances in Sotalol hydrochloride bulk drug samples. mdpi.com This indicates a continuing need for high-purity reference standards like this compound to meet evolving regulatory standards.

The most significant research gap concerning this compound is the near-total lack of publicly available data on its own pharmacological, toxicological, and metabolic properties. Key unanswered questions include:

Does Oxo Sotalol possess any biological activity, either on beta-adrenergic receptors or cardiac ion channels?

What is the toxicological profile of Oxo Sotalol?

Although Sotalol itself is minimally metabolized, could Oxo Sotalol be formed in vivo under certain conditions? nih.govmedsafe.govt.nz

The prevailing scientific view is that Sotalol is not metabolized and is excreted largely unchanged. chemicalbook.innih.govdrugbank.com This may explain the limited investigation into its potential metabolites. However, as it is a known impurity in the manufactured drug product, understanding its intrinsic biological effects remains a pertinent, albeit largely unexplored, area of research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19ClN2O3S B587880 Oxo Sotalol Hydrochloride CAS No. 5576-49-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-[2-(propan-2-ylamino)acetyl]phenyl]methanesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S.ClH/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17;/h4-7,9,13-14H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGJCHLFPMKTGCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(=O)C1=CC=C(C=C1)NS(=O)(=O)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50204314
Record name Oxo sotalol hydrochloride
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Molecular Weight

306.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5576-49-8
Record name Methanesulfonamide, N-[4-[2-[(1-methylethyl)amino]acetyl]phenyl]-, hydrochloride (1:1)
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Record name Oxo sotalol hydrochloride
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Record name Oxo sotalol hydrochloride
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Record name N-[4-[[(1-methylethyl)amino]acetyl]phenyl]-, monohydrochloride
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Record name OXO SOTALOL HYDROCHLORIDE
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Synthetic Chemistry and Derivatization Strategies

Classical and Advanced Synthetic Methodologies

The primary route for synthesizing Oxo Sotalol (B1662669) Hydrochloride involves a multi-step process starting from basic chemical building blocks. google.com This pathway is designed for efficiency and scalability, making it suitable for industrial production.

A well-documented synthetic route starts with aniline and proceeds through several key intermediates to yield Oxo Sotalol Hydrochloride. google.com

The process begins with the reaction of aniline with methylsulfonyl chloride, typically in the presence of a base like triethylamine and a solvent such as methylene dichloride, to produce N-phenyl methanesulfonamide (Intermediate II). google.com This intermediate is then subjected to a Friedel-Crafts acylation reaction with chloroacetyl chloride to generate N-[4-(2-chloroacetyl)phenyl] methanesulfonamide (Intermediate III). The final step in the formation of Oxo Sotalol involves the reaction of Intermediate III with isopropylamine, which displaces the chlorine atom to form the free base of Oxo Sotalol. This is subsequently treated with hydrochloric acid to yield the target compound, N-[4-[2-[(1-methylethyl)amino]acetyl]phenyl] methanesulfonamide hydrochloride, also known as this compound (Intermediate IV). google.com

Table 1: Key Intermediates in the Synthesis of this compound google.com
Compound NameStructureRole in Synthesis
N-phenyl methanesulfonamideC₆H₅NHSO₂CH₃Product of the initial reaction between aniline and methylsulfonyl chloride.
N-[4-(2-chloroacetyl)phenyl] methanesulfonamideClCH₂CO-C₆H₄-NHSO₂CH₃Product of Friedel-Crafts acylation of N-phenyl methanesulfonamide.
This compound(CH₃)₂CHNHCH₂CO-C₆H₄-NHSO₂CH₃·HClFinal intermediate before reduction to Sotalol Hydrochloride.

Enantioselective Synthesis and Stereochemical Control in Research

This compound is an achiral molecule as it contains a ketone group instead of the chiral secondary alcohol found in Sotalol. nih.gov Therefore, stereochemical control becomes critical in the subsequent reduction step that converts Oxo Sotalol to Sotalol. Sotalol is used clinically as a racemic mixture of its (R)- and (S)-enantiomers. google.com However, these enantiomers exhibit different pharmacological profiles; the (S)-enantiomer possesses both β-blocking and antiarrhythmic activities, whereas the (R)-enantiomer primarily shows antiarrhythmic properties with minimal β-blocking effects. nih.gov

Research into stereochemical control focuses on two main areas:

Asymmetric Reduction: Developing catalytic or enzymatic methods to asymmetrically reduce the ketone in Oxo Sotalol to selectively produce either the (R)- or (S)-enantiomer of Sotalol. Bioenzymatic methods are noted as a viable approach for the asymmetric synthesis of β-blockers. researchgate.netresearchgate.net

Chiral Resolution: Separating the enantiomers after the racemic synthesis of Sotalol. This can be accomplished using techniques like chiral chromatography on a specialized column to isolate the pure d- and l-isomers from the racemic base. google.com

Design and Synthesis of Novel Analogues for Mechanistic Probing

The chemical structure of Oxo Sotalol provides a scaffold for the design and synthesis of novel analogues to probe structure-activity relationships. While research often focuses on analogues of the final Sotalol product, the synthetic intermediates of Oxo Sotalol offer opportunities for modification. For instance, novel analogues of Sotalol have been synthesized and studied to understand their mechanisms of action, such as their effects on cardiac ion channels. nih.govnih.gov One such analogue is 1-(4-methanesulphonamidophenoxy)-3-(N-methyl 3,4 dichlorophenylethylamino)-2-propanol. nih.govnih.gov The synthesis of fluorinated derivatives, such as 1‐aryloxy‐1,1‐difluoro‐3‐aminopropan‐2‐ols, represents another strategy to create novel beta-blocker analogues. researchgate.net These synthetic strategies could be adapted, starting from modified precursors of Oxo Sotalol, to explore new chemical space and pharmacological activity.

Impurity Profiling and Synthesis of Related Compounds (e.g., Deuterated Analogues)

This compound is officially recognized as Sotalol Related Compound A by the USP and Sotalol Impurity B by the European Pharmacopoeia. cymitquimica.compharmaffiliates.comnih.gov Its presence and quantity in the final Sotalol drug product are critical quality attributes that are closely monitored using methods like high-performance liquid chromatography (HPLC). mdpi.com

Beyond Oxo Sotalol, other related substances and impurities associated with Sotalol Hydrochloride have been identified. mdpi.com The synthesis and characterization of these impurities are essential for developing analytical standards to ensure the purity and safety of the final drug product.

The synthesis of isotopically labeled compounds, such as deuterated analogues, is crucial for analytical and metabolic studies. Deuterated versions of Oxo Sotalol and Sotalol are available for use as internal standards in quantitative bioanalytical assays. pharmaffiliates.commedchemexpress.com

Table 2: Sotalol Impurities and Related Compounds
Compound NameCAS NumberMolecular FormulaNotes
This compound (Sotalol Impurity B) pharmaffiliates.com5576-49-8C₁₂H₁₉ClN₂O₃SKey intermediate and process-related impurity.
Sotalol Impurity A (Hydrochloride Salt) pharmaffiliates.com16974-44-0C₁₂H₂₁ClN₂O₂SAlso known as Deoxysotalol hydrochloride.
N-Nitrososotalol 134720-07-3C₁₂H₁₉N₃O₃SA potential nitrosamine impurity.
4-(Methylsulfonamido)benzaldehyde 83922-54-7C₈H₉NO₃SA potential precursor or degradation product.
Oxo Sotalol-d6 Hydrochloride pharmaffiliates.com1346605-37-5C₁₂H₁₃D₆ClN₂O₃SDeuterated analogue for use as an internal standard.
Sotalol-d6 Hydrochloride pharmaffiliates.com1246820-85-8C₁₂H₁₅D₆ClN₂O₃SDeuterated analogue of the active ingredient.

Molecular and Cellular Pharmacological Characterization Preclinical

Receptor Binding Kinetics and Selectivity Profiling

The primary receptor-mediated effect of oxo sotalol (B1662669) hydrochloride is its interaction with beta-adrenergic receptors. It acts as a competitive antagonist without demonstrating any intrinsic sympathomimetic or membrane-stabilizing activity. fda.govwikipedia.orgnih.gov

Beta-Adrenergic Receptor Affinity and Antagonism

Oxo sotalol hydrochloride is a non-selective antagonist, binding to both β1- and β2-adrenergic receptors. wikipedia.orgnih.gov This non-selective binding prevents the activation of these receptors by endogenous catecholamines. wikipedia.org The affinity for beta-adrenergic receptors is stereoselective, with the l-(-)-enantiomer possessing a 30 to 60 times higher affinity than the d-(+)-enantiomer. biorxiv.orgnih.gov Consequently, the l-isomer is accountable for the vast majority of the compound's beta-blocking effects. fda.gov Studies have reported varying affinity values, which may be attributed to different experimental conditions and cell systems used. For instance, one study reported an IC50 value of 7200 nM for beta-adrenergic receptor inhibition. aatbio.com Another study focusing on the l-isomer indicated a Ki of 650 nM for its beta-blocking activity. researchgate.net The beta-blocking effect is dose-dependent, becoming significant at lower doses and reaching its maximum effect at higher concentrations. fda.gov

ReceptorParameterValueCompound FormReference
Beta-Adrenergic Receptor (General)IC507200 nMNot Specified aatbio.com
Beta-Adrenergic ReceptorKi650 nMl-sotalol researchgate.net

Ion Channel Modulation Studies

A crucial aspect of this compound's pharmacological profile is its ability to modulate ion channel function, which underlies its Class III antiarrhythmic properties. fda.govderangedphysiology.com

Rapid Delayed-Rectifier Potassium Current (IKr/hERG) Inhibition Mechanisms

This compound is an inhibitor of the rapid component of the delayed-rectifier potassium current (IKr), which is encoded by the human ether-a-go-go-related gene (hERG). metrionbiosciences.comresearchgate.net This inhibition leads to a prolongation of the cardiac action potential duration. fda.gov It is considered a low-affinity hERG channel blocker. nih.govfrontiersin.org Docking studies suggest that sotalol interacts with the aromatic residues Y652 and F656 within the inner cavity of the hERG channel. nih.govresearchgate.net The binding of sotalol is thought to be stabilized by the inactivated state of the channel, and it appears to access its binding site when the channel is in the open state. ahajournals.orgnih.gov

The reported potency for hERG inhibition varies across different preclinical studies and methodologies. IC50 values ranging from 52 µM to 343 µM have been documented. This variability can be influenced by factors such as the experimental temperature and the specific patch-clamp technique used (manual vs. automated). nih.gov For example, one study using manual patch-clamp on rabbit ventricular myocytes found an IC50 of 52 µM for IKr inhibition, while another study using automated patch-clamp on HEK293 cells reported an IC50 of 343 µM for hERG block. nih.gov Other studies have reported IC50 values of 56.4 µM from [3H] dofetilide (B1670870) displacement assays and a range of values around 103-112.2 µM from whole-cell patch-clamp experiments. ucl.ac.ukplos.org

TargetParameterValueAssay/Cell TypeReference
hERG/IKrIC5052 µMIKr, Rabbit ventricular myocytes (manual patch-clamp) nih.gov
hERGIC50343 µMhERG, HEK293 cells (automated patch-clamp) nih.gov
hERGIC5078 µMhERG, HEK293 cells (manual patch-clamp) nih.gov
hERGIC5056.4 µM[3H]dofetilide displacement ucl.ac.uk
hERGIC50103 µMWhole-cell patch-clamp ucl.ac.uk
hERGIC50112.2 µMWT hERG, Conventional voltage clamp plos.org
hERGKi100 µM[3H]dofetilide displacement, Guinea-pig ventricular myocytes nih.gov

Other Ion Channel Interactions and Electrophysiological Effects in Isolated Cells/Tissues

Preclinical studies in isolated cardiac preparations have further detailed the electrophysiological effects of sotalol. In isolated rabbit Purkinje fibers, sotalol was shown to increase the action potential duration. fda.gov It did not, however, alter the resting membrane potential, action potential amplitude, or the maximum upstroke velocity (Vmax). fda.gov The lack of effect on Vmax is consistent with the absence of significant sodium channel blocking activity. nih.gov

Experiments on isolated neonatal and adult canine ventricular myocardium and Purkinje fibers demonstrated that d-sotalol produced concentration-dependent increases in action potential duration and effective refractory period in adult tissues. nih.gov These findings confirm the compound's typical Class III antiarrhythmic effects in vitro. nih.gov

Enzyme Inhibition and Activation Assays

Based on available preclinical data, this compound is not significantly metabolized in the body. nih.gov It is primarily excreted unchanged by the kidneys. nih.gov Some sources indicate it undergoes minimal metabolism by the liver. nih.gov This suggests that it is not a significant substrate, inhibitor, or inducer of major drug-metabolizing enzymes, such as the Cytochrome P450 (CYP) family. nih.govdrugbank.com Specific, extensive preclinical screening assays for the inhibition or activation of a wide panel of enzymes by this compound are not prominently reported in the reviewed literature.

Cellular Signaling Pathway Modulation

The cellular signaling pathways modulated by this compound are directly linked to its beta-adrenergic receptor antagonism. By competitively blocking β1- and β2-adrenergic receptors, it prevents catecholamine-induced activation of adenylyl cyclase. wikipedia.orgrevespcardiol.org This action results in a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orglitfl.comnih.govmedscape.com The reduction in cAMP levels blunts the downstream effects of beta-adrenergic stimulation, including the activation of protein kinase A (PKA) and subsequent phosphorylation of various intracellular proteins. nih.gov For example, in human glioma cells, sotalol was shown to antagonize the increase in cAMP content induced by isoproterenol, a beta-adrenergic agonist. middlebury.edu In cardiomyocytes, this antagonism of the β-adrenergic signaling cascade contributes to its effects on heart rate and contractility. nih.gov

In Vitro Electrophysiological Studies (e.g., Action Potential Duration in Cardiac Cells)

Detailed in vitro studies have quantified these effects in various cardiac preparations.

In studies using isolated, buffer-perfused guinea pig hearts, the application of sotalol demonstrated clear electrophysiological changes in normal myocardial tissue prior to the induction of experimental ischemia. nih.gov Recordings using floating microelectrode techniques showed that the compound prolonged the action potential duration and the effective refractory period. nih.gov

ParameterEffect of Sotalol (10⁻⁴ mol/L)Tissue Preparation
Action Potential Duration ProlongedIsolated Guinea Pig Heart nih.gov
Effective Refractory Period ProlongedIsolated Guinea Pig Heart nih.gov
Action Potential Amplitude ReducedIsolated Guinea Pig Heart nih.gov
Vmax (Maximum rate of depolarization) ReducedIsolated Guinea Pig Heart nih.gov

This table summarizes the effects of sotalol on the electrophysiological parameters of normal myocardium in an in vitro guinea pig heart model.

Research involving direct endocardial contact electrode recordings in human atrial tissue has further elucidated the impact on action potential duration. nih.gov In these studies, this compound was shown to significantly prolong the APD in the right atrium. nih.gov The increase in APD was consistent across different recording sites within the atrium. nih.gov

Atrial Recording SiteMean Increase in Action Potential DurationStatistical Significance
High Atrial Site +6%p < 0.01
Low Atrial Site +8%p < 0.01

This table shows the mean percentage increase in human atrial action potential duration following the administration of sotalol hydrochloride, based on intracardiac electrophysiological recordings. nih.gov

Furthermore, these investigations revealed that the Class III activity of this compound is dependent on the cardiac cycle length. nih.gov The compound was found to be more effective in counteracting the shortening of the action potential duration that occurs with a progressive reduction in pacing cycle length compared to the shortening caused by isolated premature stimuli. nih.gov This "reverse use-dependent" effect, where the maximal potassium channel blocking impact occurs at slower heart rates, is a key characteristic of its electrophysiological profile. nih.gov The small regional differences in action potential duration were not increased; in fact, they were minimally decreased, and transient repetitive atrial depolarizations that were initially provoked in some subjects were abolished after administration. nih.gov

Structure Activity Relationship Sar and Computational Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the physicochemical properties or structural features of compounds with their biological activities. researchgate.net The goal is to create a mathematical model that can predict the activity of novel or untested compounds. mdpi.com The process involves several key steps: compiling a dataset of compounds with known activities, calculating a wide range of molecular descriptors for each compound, building a model using statistical methods like multiple linear regression, and rigorously validating the model's predictive power. mdpi.com

For a molecule like Oxo Sotalol (B1662669) Hydrochloride, a QSAR study would involve calculating various descriptors that define its structural, electronic, and physicochemical properties. These descriptors fall into several categories:

Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects like size, shape, and branching. dergipark.org.tr

Electronic descriptors: These relate to the electron distribution in the molecule, such as partial charges and orbital energies. mdpi.com

Topographic descriptors: These capture 3D aspects of the molecular structure. mdpi.com

A QSAR model for a series of analogues including Oxo Sotalol could help predict their activity against a specific biological target, such as a receptor or enzyme. For instance, a study on 35 beta-blocker drugs used topological indices to model their toxicity (LD50), demonstrating how structural features can be mathematically linked to a biological outcome. dergipark.org.trdergipark.org.tr

Table 1: Examples of Molecular Descriptors for QSAR Analysis of Oxo Sotalol Hydrochloride
Descriptor ClassSpecific Descriptor ExampleDescription
ConstitutionalMolecular WeightThe sum of the atomic weights of all atoms in the molecule.
TopologicalWiener IndexA distance-based descriptor reflecting molecular branching and size.
GeometricalMolecular Surface AreaThe total surface area of the molecule, influencing solubility and transport.
PhysicochemicalLogP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity, crucial for membrane permeability.
ElectronicDipole MomentA measure of the overall polarity of the molecule.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as Oxo Sotalol) when bound to a second molecule (a receptor or protein target) to form a stable complex. core.ac.uk This technique is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target's binding site. core.ac.uk Following docking, molecular dynamics (MD) simulations can be employed to study the stability and conformational changes of the ligand-protein complex over time, providing a more dynamic and realistic view of the interaction. core.ac.uk

While specific docking studies on this compound are not prominent, research on its parent compound, Sotalol, provides relevant examples. In one study, Sotalol was identified as a potential inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a key protein in cell signaling. nih.govtandfonline.com Docking simulations were used to place Sotalol into the ATP-binding pocket of a homology model of the mTOR kinase domain to understand its binding interactions. nih.gov Such studies reveal key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, or other forces, which is crucial for understanding the basis of its activity. nih.gov

MD simulations further refine these findings by assessing the stability of these interactions over a simulated timeframe, confirming the docking results and providing insights into the thermodynamic properties of the binding. nih.gov

Table 2: Illustrative Molecular Docking Data for Sotalol against the mTOR Kinase Domain
LigandTarget ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
SotalolmTOR Kinase Domain-4.13 peerj.comAsp2195, Val2240, Tyr2225 nih.gov
Oxo SotalolmTOR Kinase DomainNot ReportedNot Reported

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful ligand-based drug design approach that identifies the essential three-dimensional arrangement of chemical features a molecule must possess to exert a specific biological effect. researchgate.net A pharmacophore model represents the key molecular interaction points, such as hydrogen bond acceptors/donors, hydrophobic centers, and aromatic rings, required for optimal binding to a target receptor. nih.gov These models can then be used as 3D queries to screen large compound databases to find new molecules with potential activity, even without a known receptor structure. researchgate.net

Sotalol's identification as an mTOR inhibitor was facilitated by a pharmacophore-based virtual screening approach. nih.govplos.org Researchers developed a pharmacophore model based on a set of known potent mTOR antagonists. nih.gov A representative model included features such as a hydrophobic center, an aromatic feature, and hydrogen bond acceptors. researchgate.netplos.org When this model was used to screen a database of existing drugs, Sotalol was among the compounds identified as a "hit," which was later confirmed by in vitro testing. nih.gov This demonstrates the power of pharmacophore modeling to repurpose existing drugs for new therapeutic targets. The same methodology could be applied to screen for potential activities of this compound.

Rational Design of Analogues based on SAR Data

The ultimate goal of SAR, QSAR, docking, and pharmacophore studies is the rational design of new, improved analogues. core.ac.uk By integrating the data from these computational methods, medicinal chemists can make informed decisions about which parts of a molecule to modify to enhance activity, improve selectivity, or optimize pharmacokinetic properties. core.ac.uk

For example, if docking studies reveal a key hydrogen bond between a ligand and a receptor, analogues can be designed to strengthen this interaction. If a QSAR model indicates that lower lipophilicity is correlated with higher activity, modifications can be made to the molecule to reduce its LogP value. This integrated approach combining ligand-based and structure-based methods is considered a comprehensive procedure for rational drug discovery. core.ac.uk

The design of analogues of Sotalol or other beta-blockers would rely on such principles. Understanding the SAR, for instance, that the hydroxyethylamine side chain is crucial for beta-blocking activity, while modifications to the aromatic ring can modulate potency and selectivity, allows for the targeted synthesis of new compounds with potentially superior profiles. mdpi.com

Based on a comprehensive review of the available scientific literature, it is not possible to generate an article on the preclinical pharmacokinetics and metabolism of "this compound" that adheres to the specified outline.

The search for relevant data revealed a critical finding: the parent compound, Sotalol Hydrochloride, is consistently reported to undergo minimal to no metabolism in preclinical animal models and humans. nih.govnih.govfda.govnih.gov The vast majority of the drug is excreted unchanged, primarily through the kidneys. nih.govnih.govnih.govnih.gov Multiple sources explicitly state that sotalol has no active metabolites or that biotransformation is negligible. nih.govnih.gov

This lack of metabolism means that there is no scientifically documented information available regarding the specific preclinical pharmacokinetics of a metabolite named "Oxo Sotalol." Consequently, content cannot be generated for the requested sections of the outline, such as:

Preclinical Pharmacokinetics and Metabolism Non Human Models

Metabolic Pathways and Enzyme Involvement in Preclinical Systems

Identification and Profiling of Preclinical Metabolites

As the fundamental premise of these sections—the existence and study of preclinical metabolites of sotalol (B1662669)—is not supported by the available evidence, fulfilling the request with scientifically accurate information focused solely on "Oxo Sotalol Hydrochloride" is not feasible. The provided instructions to strictly adhere to the outline and focus exclusively on the specified compound cannot be met due to the absence of the necessary underlying data.

Advanced Analytical Methodologies in Research

Chromatographic Techniques for Research Sample Analysis

Chromatography stands as a cornerstone for the separation and analysis of Oxo sotalol (B1662669) hydrochloride in various research contexts.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Research Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and quantifying Oxo sotalol hydrochloride. The development of a robust HPLC method involves a systematic approach to optimize separation and detection parameters.

A novel stability-indicating HPLC method has been developed for the quantitative determination of sotalol HCl and its related substances, including Oxo sotalol. researchgate.netresearcher.life One such method utilizes a C18 reversed-phase column with an isocratic mobile phase consisting of 80mM potassium dihydrogen phosphate (B84403) and acetonitrile (B52724) (90:10, v/v). researchgate.netresearcher.life The separation is achieved at a flow rate of 0.8 mL/min with UV detection at 227 nm. researchgate.netresearcher.life This method demonstrated excellent linearity over a concentration range of 5-100 μg/mL, with a high determination coefficient (R²) of 0.9999. researchgate.netresearcher.life The limits of detection (LOD) and quantification (LOQ) were found to be 1.8 μg/mL and 5 μg/mL, respectively. researchgate.netresearcher.life

Another gradient HPLC-UV method was developed for the simultaneous quantification of sotalol hydrochloride and potassium sorbate (B1223678) in oral liquid preparations. nih.gov This method employed an Ascentis Express C18 solid core HPLC column (100 × 4.6 mm, 2.7 µm particles) with a linear gradient elution at a flow rate of 1.3 mL/min. nih.gov The UV detector was set at 237 nm. nih.gov This method proved to be selective and sensitive, with a total analysis time of 4.5 minutes. nih.gov

Validation of these HPLC methods is performed according to ICH guidelines, assessing parameters such as specificity, linearity, precision, accuracy, and robustness to ensure the reliability of the results. researchgate.netmdpi.com For instance, the precision of a method was demonstrated by a relative standard deviation (RSD) of 1.16% for repeatability and 0.60% for intermediate precision. researchgate.net The accuracy, determined by recovery studies, was found to be between 99.44% and 100.24%. researchgate.net

Table 1: HPLC Method Parameters for Sotalol and Related Substances Analysis

ParameterMethod 1Method 2
Column C18 Reversed PhaseAscentis Express C18 (100 × 4.6 mm, 2.7 µm)
Mobile Phase 80mM KH2PO4 : Acetonitrile (90:10, v/v)Gradient with Sodium Dihydrogen Phosphate Dihydrate (pH 2.5; 17.7 mM)
Flow Rate 0.8 mL/min1.3 mL/min
Detection UV at 227 nmUV at 237 nm
Linearity Range 5-100 μg/mLNot Specified
0.9999Not Specified
LOD 1.8 μg/mLNot Specified
LOQ 5 μg/mLNot Specified

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Bioanalysis in Preclinical Studies

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is an indispensable technique for the bioanalysis of this compound in preclinical studies, offering high sensitivity and selectivity for detecting and quantifying the compound in complex biological matrices. nih.govresearchgate.net In preclinical pharmacokinetic studies of sotalol, plasma concentrations were assayed using LC-MS/MS. researchgate.net This powerful combination allows for the separation of the analyte from endogenous components by the LC system, followed by highly specific detection and fragmentation analysis by the tandem mass spectrometer. nih.gov

The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric detection parameters, such as the selection of precursor and product ions for multiple reaction monitoring (MRM). researchgate.net For instance, a study identified three related substances of sotalol hydrochloride using a novel gradient HPLC protocol coupled with LC-MS/MS for further characterization. mdpi.comnih.gov The parent ion identification was performed using liquid chromatography-time-of-flight mass spectrometry (LC-TOFMS), while LC-MS/MS was used to characterize the fragment ions. mdpi.com This approach allows for the confident identification and quantification of metabolites like Oxo sotalol even at very low concentrations in biological fluids.

Chiral Chromatography for Enantiomeric Purity Assessment

Since many drugs are chiral, with enantiomers often exhibiting different pharmacological activities and toxicities, assessing enantiomeric purity is critical. researchgate.net Chiral chromatography is the gold standard for separating enantiomers. phenomenex.com While specific applications for this compound are not detailed in the provided results, the principles of chiral separations are well-established. These separations are typically achieved using chiral stationary phases (CSPs) that create transient diastereomeric complexes with the enantiomers, leading to different retention times. bgb-analytik.com

The selection of the appropriate CSP is often empirical, requiring screening of various columns. phenomenex.combgb-analytik.com Pirkle-type and polysaccharide-based CSPs are commonly used. bgb-analytik.com Method development in chiral chromatography involves optimizing the mobile phase composition, which can be either normal-phase or reversed-phase, to achieve adequate resolution between the enantiomers. bgb-analytik.com The ability to invert the elution order by using a column with the opposite enantiomeric form of the CSP is a significant advantage, particularly when quantifying a trace enantiomer. bgb-analytik.com

Spectroscopic Methods for Structural Elucidation and Purity (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques are vital for the definitive structural elucidation and purity confirmation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for identifying and characterizing related substances of sotalol hydrochloride. mdpi.comnih.gov In a recent study, three related substances were identified and characterized using a combination of LC-MS/MS and NMR. mdpi.comnih.gov The isolated impurities were identified by comparing their spectroscopic data (¹H-NMR, ¹³C-NMR, and MS) with published information. mdpi.com

MS provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. nih.gov LC-MS/MS, as mentioned earlier, is particularly useful for identifying compounds in complex mixtures. nih.gov NMR spectroscopy provides detailed information about the chemical structure, including the connectivity of atoms and the stereochemistry of the molecule. mdpi.com

Electrochemical and Densitometric Methods for Research Quantitation

Besides chromatographic and spectroscopic methods, electrochemical and densitometric techniques offer alternative approaches for the quantification of sotalol and its related compounds in research settings.

A stability-indicating thin-layer chromatography (TLC)-densitometric method has been developed for the quantitative estimation of sotalol-HCl in the presence of its degradation products. amazonaws.comwisdomlib.org This method involves separating the drug from its degradants on a TLC plate using a mobile phase of methanol-chloroform-conc. ammonia (B1221849) (7:3:0.05 by volume), followed by densitometric measurement at 230 nm. amazonaws.com The method showed good correlation over a concentration range of 2 - 17.5 μ g/spot . amazonaws.com

Spectrofluorimetric methods have also been utilized, measuring the native fluorescence of sotalol-HCl in ethanol (B145695) at an emission wavelength of 306 nm after excitation at 238 nm. amazonaws.comwisdomlib.org This technique offers high sensitivity. amazonaws.com Another approach is based on the measurement of the pH absorbance difference (ΔA) of the drug solution between 0.1M HCl and 0.1 M NaOH at 249 nm. amazonaws.com

Development of Stability-Indicating Methods for Research Compounds

The development of stability-indicating analytical methods is a regulatory requirement and a critical aspect of drug research and development. These methods are designed to separate and quantify the active pharmaceutical ingredient (API) from its potential degradation products, thus providing evidence of the drug's stability under various stress conditions. researchgate.netresearcher.life

For sotalol hydrochloride, stability-indicating HPLC methods have been developed and validated. researchgate.netresearcher.life These methods involve subjecting the drug to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress. researchgate.netmdpi.comnih.gov The developed analytical method must be able to resolve the parent drug from any degradants formed under these conditions. researchgate.netresearcher.life For example, one study showed that sotalol-HCl degraded under acidic and oxidative (30% H2O2) conditions but was stable under other stress conditions. researchgate.netresearcher.life The ability of the HPLC method to separate sotalol from these degradation products confirms its stability-indicating power. researchgate.netresearcher.life A study also revealed sotalol to be susceptible to light and oxidation during long-term experiments. mdpi.comnih.gov

Preclinical Toxicological Mechanisms and Biomarker Research in Vitro/in Vivo Non Human

Mechanistic Investigations of Preclinical Cardiotoxicity (e.g., hERG Channel Liability)

The primary mechanism of cardiotoxicity associated with sotalol (B1662669), the parent compound of Oxo Sotalol Hydrochloride, is its interaction with the human Ether-à-go-go-Related Gene (hERG) potassium channel. researchgate.netnih.gov Sotalol is characterized as a Class III antiarrhythmic agent due to its ability to block the rapid component of the delayed rectifier potassium current (IKr), which is encoded by the hERG gene. nih.govdiva-portal.org This blockade prolongs the cardiac action potential duration, an effect that can lead to QT interval prolongation on an electrocardiogram (ECG). nih.govfda.gov

While many methanesulphonanilide drugs are high-affinity hERG blockers, sotalol is distinguished by its low-affinity binding. nih.gov The structural basis for this low affinity is attributed to its smaller size, which limits its ability to form simultaneous, strong interactions with key amino acid residues in the channel's inner cavity, specifically the aromatic residues (Y652 and F656) in the S6 helix and residues at the base of the pore helix (T623, S624). nih.govnih.gov Docking studies suggest that while sotalol can interact with Y652 and F656, it does not make simultaneous contact with the pore-helical residues, underpinning its weaker blocking effect compared to other drugs in its class. nih.gov

This compound, as an oxidative degradation product of sotalol hydrochloride, is implicated in this toxicological profile. nih.govresearchgate.net The parent compound's established liability with the hERG channel is the foundational mechanism for its proarrhythmic potential. nih.govfda.gov The inhibition of IKr by sotalol lengthens the action potential, which can trigger early afterdepolarizations and, in susceptible conditions, lead to life-threatening arrhythmias like Torsades de Pointes. diva-portal.orgfda.gov This hERG channel liability is a critical aspect of preclinical cardiac safety assessment. researchgate.netnih.gov

Table 1: hERG Channel Interaction Profile of Sotalol

ParameterDescriptionKey Interacting ResiduesReference
Binding AffinityLow-affinity blocker compared to other methanesulphonanilides.Y652, F656 (S6-helix) nih.govnih.gov
Mechanism of ActionInhibition of the rapid delayed-rectifier K+ current (IKr).Pore-helical residues (T623, S624) are less critical for binding compared to high-affinity blockers. nih.govdiva-portal.org
Electrophysiological EffectProlongation of cardiac action potential duration and QT interval.Not Applicable nih.govfda.gov

In Vitro Cytotoxicity and Genotoxicity Studies

Recent studies have focused on the cytotoxicity of sotalol hydrochloride (STHCl) and its related substances (RS), which include impurities from manufacturing and degradation products. nih.gov One such product, identified as RS2, is generated through oxidation, representing an "oxo" derivative. nih.govresearchgate.net The cytotoxicity of these compounds was evaluated using MTT assays. nih.gov

Regarding genotoxicity, conventional studies on the parent compound, sotalol hydrochloride, have not revealed a special hazard for humans. tevauk.commedsafe.govt.nz A review of FDA documents indicates that sotalol was negative in the Ames test. fda.gov However, specific genotoxicity data for the isolated this compound metabolite is not extensively detailed in the available literature.

Table 2: Summary of In Vitro Toxicity for Sotalol and Related Substances

CompoundTest TypeFindingReference
Sotalol Hydrochloride (STHCl)Cytotoxicity (MTT Assay)Assessed as part of a study on related substances. nih.gov
RS2 (Oxidation Product)Cytotoxicity (MTT Assay)Cytotoxicity was assessed to evaluate the safety of STHCl. nih.govresearchgate.net
SotalolGenotoxicity (Ames Test)Negative for mutagenic potential. fda.gov
Sotalol HydrochlorideGenotoxicity (General Screen)Conventional studies show no specific genotoxic potential. medsafe.govt.nz

Organ-Specific Preclinical Toxicity Mechanisms (Beyond Cardiac)

Beyond the well-documented cardiotoxicity, preclinical studies on sotalol have indicated potential for toxicity in other organ systems. In chronic toxicity studies in rats, administration of the parent compound was associated with decreases in the organ weights of the testes, prostate, epididymides, ovaries, and uterus, which were accompanied by corresponding histopathological findings. fda.gov

Reproduction toxicological studies in rats and rabbits did not show teratogenic effects for sotalol hydrochloride but did note low birth weights and altered receptor densities in the brain of rat offspring. medsafe.govt.nz While these findings are for the parent compound, they point toward potential systemic effects beyond the heart. Specific toxicological investigations focusing solely on this compound for non-cardiac organ systems are not widely available in the reviewed literature.

Identification and Validation of Preclinical Toxicity Biomarkers

The identification of reliable biomarkers is crucial for predicting drug-induced toxicity. For sotalol-induced cardiotoxicity, research has moved beyond simple QT interval measurement to more nuanced ECG-based biomarkers. One such promising biomarker is the JT area, which represents the total area of the T-wave. nih.gov A study demonstrated that the administration of sotalol led to a significant increase in the mean JT area (36.5%). nih.gov Computational modeling linked this increase to a preferential prolongation of the action potential duration in the midmyocardial tissue layer, which increases the transmural dispersion of repolarization—a known factor in arrhythmogenesis. nih.gov Therefore, the JT area may serve as a sensitive supplemental biomarker for assessing the cardiac risk associated with IKr blockers like sotalol. nih.gov

In addition to ECG-based markers, natriuretic peptides such as NT-proANP and NT-proBNP are established cardiac biomarkers used in preclinical settings to detect cardiovascular stress and injury, including drug-induced hypertrophy. bmgrp.com

Developmental Toxicity Mechanisms in Animal Models

The developmental toxicity of sotalol has been investigated in animal models, particularly in rabbits. nih.gov Studies have shown that sotalol can cause a marked increase in embryonic death when administered during specific gestational periods. diva-portal.orgnih.gov For instance, administration during gestational days 13-16 in New Zealand White rabbits resulted in total litter loss. nih.gov Single doses administered between days 8-17 also led to increased embryonic death, with effects ranging from 30% to total litter loss. nih.gov

The proposed mechanism for this developmental toxicity is not a direct teratogenic effect but is secondary to the drug's primary pharmacological action: IKr channel blockade. diva-portal.orgnih.gov This blockade induces embryonic cardiac arrhythmia, leading to hypoxia-related damage and subsequent embryonic death. diva-portal.orgnih.gov This mechanism suggests that drugs with IKr blocking properties can be developmental toxicants across species. nih.gov Animal studies with sotalol hydrochloride have generally shown no evidence of teratogenicity, but effects on the fetus, likely due to its pharmacological properties, can occur. tevauk.com

Table 3: Summary of Sotalol Developmental Toxicity in Rabbits

Dosing Period (Gestation)Observed EffectProposed MechanismReference
Days 13-16Total litter loss.Secondary to embryonic arrhythmia caused by IKr channel blockade, leading to hypoxia. nih.gov
Single dose during Days 8-17Increased embryonic death (30-100%); decreased number of live fetuses. nih.gov

Emerging Research Areas and Future Perspectives

Investigation of Novel Molecular Targets and Therapeutic Applications (Preclinical)

Preclinical research into Oxo Sotalol (B1662669) Hydrochloride is currently in its nascent stages. The primary focus of initial investigations would be to determine its activity at the known targets of its parent compound, Sotalol. Sotalol exhibits both non-selective β-adrenergic receptor blockade (Class II antiarrhythmic activity) and inhibition of potassium channels, which prolongs the cardiac action potential (Class III antiarrhythmic activity). nih.govpediatriconcall.comnih.gov A fundamental preclinical question is whether Oxo Sotalol retains these dual activities and to what extent.

Emerging, though less established, preclinical research has explored the potential for Sotalol to influence biological processes beyond its primary cardiovascular effects, such as possessing anti-cancer or neuroprotective properties. smolecule.com Future preclinical studies on Oxo Sotalol could investigate if this metabolite contributes to, or possesses unique activity in, these or other novel therapeutic areas. The key difference in the structure of Oxo Sotalol compared to Sotalol is the oxidation of the secondary alcohol to a ketone. This structural change could significantly alter its binding affinity and selectivity for various molecular targets.

Key preclinical investigations would involve:

Receptor Binding Assays: To quantify the binding affinity of Oxo Sotalol for β1- and β2-adrenergic receptors.

Ion Channel Electrophysiology: To measure the effect of Oxo Sotalol on cardiac potassium channels (e.g., hERG) and other relevant ion channels.

Screening for Off-Target Effects: Broad screening against a panel of receptors, enzymes, and channels to identify any novel molecular targets.

Development of Advanced In Vitro and Ex Vivo Research Models

To thoroughly characterize the preclinical profile of Oxo Sotalol Hydrochloride, a range of advanced research models is required. These models are essential for understanding its metabolism, permeability, and specific effects on cardiac tissue.

In Vitro Models: Standard in vitro systems are crucial for studying the formation and effects of drug metabolites. nih.govresearchgate.net These models allow for controlled experiments to determine the metabolic pathways and potential for cellular toxicity.

Model TypeApplication for Oxo Sotalol ResearchKey Features
Subcellular Fractions Investigating the specific enzymes responsible for the formation of Oxo Sotalol from Sotalol.Includes liver microsomes (for CYP450 enzymes) and S9 fractions. scispace.comresearchgate.net
Cellular Models Assessing permeability, efflux, and metabolism in a cellular context.Caco-2 cells for intestinal absorption, and hepatic cell lines (e.g., HepG2) for liver metabolism and cytotoxicity. unl.pt
Primary Hepatocytes Providing a highly relevant system for studying metabolism, closely mimicking the in vivo liver environment. nih.govmdpi.comConsidered a gold standard for in vitro metabolism studies.

Ex Vivo Models: Ex vivo models, particularly those involving intact cardiac tissue, are indispensable for evaluating the electrophysiological consequences of a compound like Oxo Sotalol. physiology.org These models bridge the gap between in vitro cellular assays and in vivo animal studies.

Model TypeApplication for Oxo Sotalol ResearchKey Features
Langendorff-Perfused Heart Allows for the detailed study of Oxo Sotalol's effects on global cardiac electrophysiology, including action potential duration and conduction, in an isolated, beating heart. physiology.orgjove.comnih.govEnables techniques like optical mapping for high-resolution spatial and temporal analysis of electrical activity. jove.comi3a.es
Isolated Cardiac Tissue Used for precise measurement of electrophysiological parameters in specific regions of the heart (e.g., atrial or ventricular muscle, Purkinje fibers). fda.govProvides detailed information on how the compound affects different cardiac cell types.

These advanced models are critical for building a comprehensive preclinical profile of Oxo Sotalol and determining its potential contribution to the therapeutic or adverse effects of Sotalol. i3a.esspringernature.com

Potential for Rational Design of Analogues with Improved Preclinical Profiles

The principles of rational drug design, which have been applied to Sotalol and other antiarrhythmic drugs, could potentially be extended to Oxo Sotalol. acs.org Structure-activity relationship (SAR) studies are fundamental to understanding how chemical modifications affect biological activity. longdom.org For Sotalol, research has focused on modifying its structure to enhance its Class III antiarrhythmic properties while potentially modulating its β-blocking effects. acs.org

The key structural feature of Oxo Sotalol is the ketone group. Rational design of analogues could explore:

Modifications of the Ketone: Reducing the ketone back to a hydroxyl group (as in Sotalol) or converting it to other functional groups to probe the importance of this site for receptor interaction.

Alterations to the Isopropylamino Group: This group is crucial for β-receptor binding. Modifications could alter the selectivity and potency of β-blockade.

Changes to the Methanesulfonamide Group: This part of the molecule is critical for the Class III effects. Analogues could be designed to enhance potassium channel inhibition.

One study focused on the rational design of 4-[(methylsulfonyl)amino]benzamides, which are structurally related to the core of Sotalol, to create new agents with class III antiarrhythmic activity. acs.org Similarly, research into spatially restricted antagonists of β-adrenergic receptors highlights advanced design strategies that could be applied to new molecules derived from the Oxo Sotalol scaffold to probe specific cellular signaling pathways. pnas.org Such preclinical design and synthesis efforts could lead to novel compounds with more desirable pharmacological profiles, such as increased cardiac selectivity or a reduced potential for proarrhythmia.

Unresolved Mechanistic Questions and Future Research Trajectories

Despite being a known related compound of Sotalol, significant questions about this compound remain unanswered. The existing literature on Sotalol often states that it undergoes minimal to no metabolism and has no active metabolites, which presents a contradiction that warrants further investigation. nih.govmedsafe.govt.nznih.govwikem.org

Key Unresolved Questions:

Pharmacological Activity: What is the precise pharmacological profile of Oxo Sotalol? Does it possess clinically relevant β-blocking or potassium channel-blocking activity?

Metabolic Pathway: What is the exact metabolic pathway leading to the formation of Oxo Sotalol in vivo? Which enzymes are responsible?

In Vivo Relevance: What are the plasma concentrations of Oxo Sotalol in patients treated with Sotalol? Does it contribute to the therapeutic efficacy or the adverse effect profile (e.g., proarrhythmia) of the parent drug? pharmacytimes.com

Stereoselectivity: Like Sotalol, which is a racemic mixture where the l-isomer accounts for the β-blocking activity and both isomers contribute to the Class III effect, does Oxo Sotalol exhibit stereoselective pharmacology? pediatriconcall.comfda.gov

Future Research Trajectories:

Definitive Pharmacological Characterization: The immediate priority is to synthesize and purify Oxo Sotalol for comprehensive preclinical testing. This would involve using the in vitro and ex vivo models described previously to definitively determine its effects on adrenergic receptors and cardiac ion channels.

Pharmacokinetic Studies: Conducting detailed pharmacokinetic studies in preclinical models and, eventually, in humans to quantify the extent of Sotalol's metabolism to Oxo Sotalol and measure its concentration and half-life.

Comparative Proarrhythmia Assessment: Using ex vivo cardiac models to compare the proarrhythmic potential of Sotalol directly against that of Oxo Sotalol.

Investigation of Novel Activities: Based on initial screens, exploring any unique therapeutic potential of Oxo Sotalol, for instance in areas suggested by preliminary research on Sotalol, such as oncology. smolecule.com

Addressing these questions is essential for a complete understanding of Sotalol therapy and for exploring the potential of Oxo Sotalol or its future analogues as therapeutic agents in their own right.

Q & A

Q. What are the structural and pharmacological distinctions between sotalol hydrochloride and its deuterated analogs (e.g., [²H₆]-sotalol hydrochloride) in experimental studies?

Sotalol hydrochloride (C₁₂H₂₀N₂O₃S·HCl) is a racemic β-blocker with Class II/III antiarrhythmic properties, acting via β-adrenoreceptor blockade and action potential prolongation . Deuterated analogs like [²H₆]-sotalol hydrochloride are synthesized by replacing hydrogen atoms with deuterium at specific positions, enhancing metabolic stability for pharmacokinetic studies. Methodologically, these analogs are validated using mass spectrometry (LC-MS/MS) to track isotopic patterns and quantify drug distribution in preclinical models .

Q. How should researchers design in vitro experiments to evaluate the dual β-blocking and potassium channel-blocking effects of sotalol hydrochloride?

Use isolated cardiomyocytes or transfected HEK293 cells expressing hERG channels:

  • β-blockade : Measure cAMP reduction via competitive binding assays using isoproterenol as an agonist .
  • Class III effects : Patch-clamp electrophysiology to assess action potential duration (APD) prolongation and hERG current inhibition . Include control groups with selective β-blockers (e.g., metoprolol) or pure Class III agents (e.g., dofetilide) to isolate mechanisms .

Q. What analytical methods are recommended for quantifying sotalol hydrochloride in biological matrices?

High-performance liquid chromatography (HPLC) with UV detection (λ = 230 nm) or LC-MS/MS using deuterated internal standards (e.g., [²H₆]-sotalol hydrochloride) ensures precision. Validate methods per ICH guidelines, focusing on linearity (1–100 ng/mL), recovery (>90%), and matrix effects .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro proarrhythmic risk predictions (e.g., hERG assays) and in vivo outcomes for sotalol hydrochloride?

In vitro hERG assays often overestimate torsadogenic risk. To address this:

  • Use Langendorff-perfused hearts or arterially perfused ventricular wedges to simulate clinical QT prolongation and early afterdepolarizations (EADs) .
  • Incorporate hypokalemia models (serum K⁺ <3.5 mM) to mimic high-risk clinical conditions, as sotalol’s proarrhythmic effects are exacerbated by electrolyte imbalances .

Q. What experimental strategies optimize the synthesis of sotalol hydrochloride derivatives for structure-activity relationship (SAR) studies?

  • Oxo derivatives : Introduce ketone groups at the ethanolamine side chain to modify β-blocking potency.
  • Stereochemical modifications : Synthesize enantiomerically pure (R)- or (S)-sotalol via chiral resolution (e.g., using tartaric acid derivatives) to assess stereospecific effects on ion channels . Validate purity via NMR (¹H/¹³C) and X-ray crystallography, and test efficacy in arrhythmia models (e.g., aconitine-induced atrial fibrillation) .

Q. How should researchers address batch-to-batch variability in deuterated sotalol hydrochloride used in tracer studies?

  • Conduct isotopic enrichment analysis using high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation ≥98%.
  • Cross-validate with nuclear magnetic resonance (NMR) to detect positional isotopic impurities .

Data Contradiction and Reproducibility

Q. Why do clinical trials report variable efficacy of sotalol hydrochloride in maintaining sinus rhythm compared to other Class III agents?

Discrepancies arise from patient stratification (e.g., left ventricular ejection fraction, renal function) and dosing protocols. Methodological recommendations:

  • Use Cockcroft-Gault equation to adjust doses in renal impairment (CrCl <60 mL/min) .
  • Stratify outcomes by comorbidities (e.g., heart failure, diabetes) in meta-analyses .

Q. How can researchers resolve inconsistencies in preclinical data on sotalol’s proarrhythmic risk across species?

Species-specific ion channel expression (e.g., Iₖs dominance in dogs vs. Iₖr in humans) affects results. Standardize models using:

  • Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) for human-relevant electrophysiology .
  • Chronic atrioventricular block dog models to simulate acquired long QT syndrome .

Safety and Compliance in Laboratory Handling

Q. What safety protocols are critical when handling sotalol hydrochloride in non-clinical studies?

  • Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or dermal exposure.
  • Store at 2–8°C in airtight containers to prevent hydrolysis. Monitor stability via HPLC every 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.